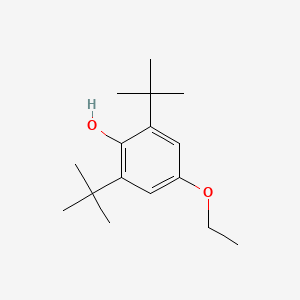
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy-, also known as 2,6-di-tert-butyl-4-ethoxyphenol, is an organic compound with the molecular formula C18H30O2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and the hydrogen atom at position 4 is replaced by an ethoxy group. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst, followed by the ethoxylation of the resulting 2,6-di-tert-butylphenol. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation and ethoxylation processes.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where phenol is first alkylated with tert-butyl alcohol using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting 2,6-di-tert-butylphenol is then reacted with ethyl chloride in the presence of a base to introduce the ethoxy group at the 4-position. The final product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
作用機序
The antioxidant properties of Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the antioxidant process. The ethoxy group further stabilizes the compound by delocalizing the electron density.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethoxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains a methyl group instead of an ethoxy group, commonly used as a food preservative.
2,4-Di-tert-butylphenol: Has tert-butyl groups at positions 2 and 4, with different antioxidant properties.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- is unique due to the presence of both tert-butyl and ethoxy groups, which provide enhanced antioxidant properties compared to similar compounds. The combination of steric hindrance and electron-donating effects makes it a highly effective stabilizer in various applications.
特性
CAS番号 |
5442-35-3 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChIキー |
YQQQXXUABFURLN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


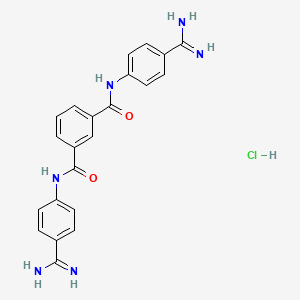
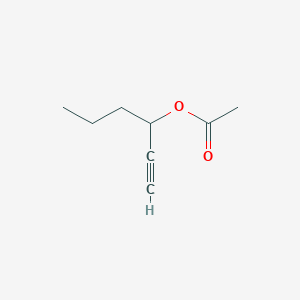
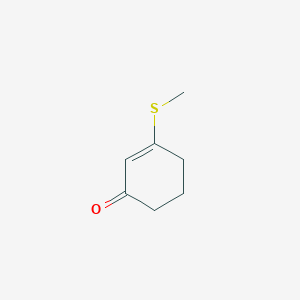
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
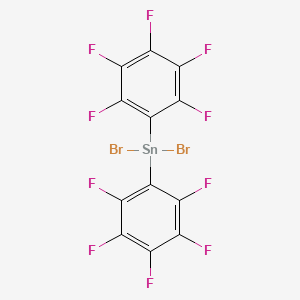
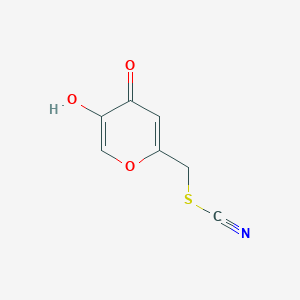
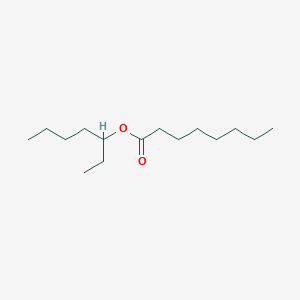
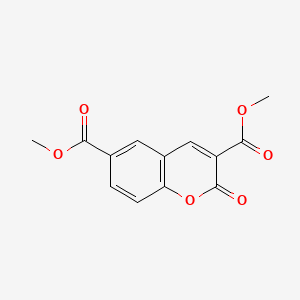
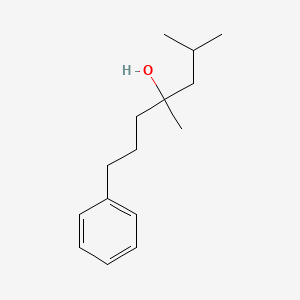
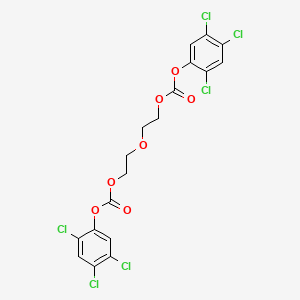
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
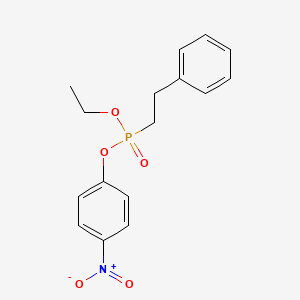
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
